![molecular formula C15H22N2 B1492073 2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098076-86-7](/img/structure/B1492073.png)
2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole
Overview
Description
2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole (BDMOP) is a synthetic organic compound belonging to the pyrrole family. It is a colorless, crystalline solid with a molecular weight of 194.33 g/mol and a melting point of 135-138°C. BDMOP has been extensively studied for its potential use in various applications, including as a synthetic building block for drug discovery and as a biochemical probe for studying enzyme mechanisms.
Scientific Research Applications
Electropolymerization and Electronic Applications
Research on derivatives of pyrrolopyrrole, such as those discussed in studies by Schneider et al. (2017) and Almeida et al. (2017), highlights the use of these compounds in the development of electroactive and electrochromic materials. These materials have potential applications in organic electronics and as components in devices like sensors and displays. The electropolymerization process allows for the creation of thin films with tailored properties, including conductivity and color change responsiveness, which are crucial for developing advanced electronic devices (Schneider, Füser, Bolte, & Terfort, 2017); (Almeida, Dias, Santos, Nogueira, Navarro, Tonholo, Lima, & Ribeiro, 2017).
Supramolecular Chemistry and Anion Binding
Sato, Miyaji, and Sessler (2000) explored the synthesis of calix[4]pyrrole dimers with rigid spacers, aiming to create cooperative anion binding agents. This work underlines the importance of pyrrolopyrrole derivatives in forming highly selective and sensitive anion receptors, which could have significant implications in sensing technologies and the development of novel materials for separation processes (Sato, Miyaji, & Sessler, 2000).
Luminescent Materials for Optoelectronics
The synthesis and characterization of polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, as detailed by Zhang and Tieke (2008), demonstrate the potential of these materials in optoelectronic applications due to their strong fluorescence and tunable optical properties. Such materials are promising candidates for use in organic light-emitting diodes (OLEDs) and other photonic devices, where their high luminescence efficiency can be exploited (Zhang & Tieke, 2008).
Corrosion Inhibition
A novel penta-substituted pyrrole derivative synthesized by Louroubi et al. (2019) has been shown to be an effective corrosion inhibitor for steel surfaces. This application is crucial in materials science, particularly for protecting industrial equipment and infrastructure from corrosion, thereby extending their service life and reducing maintenance costs (Louroubi, Nayad, Hasnaoui, Hdoufane, Idouhli, Saadi, El Ammari, Abdessalam, Berraho, El Firdoussi, & Ait Ali, 2019).
Mechanism of Action
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Related compounds such as 2-benzylpyrroles and 2-benzoylpyrroles, which are based on structures of insecticidal chlorfenapyr and antibiotic natural pyrrolomycins, are known to act as uncouplers of oxidative phosphorylation . This means they can disrupt the normal functioning of mitochondria, leading to a lack of energy in the biological cell and eventually cell death .
Biochemical Pathways
Related compounds such as 2-benzylpyrroles and 2-benzoylpyrroles are known to interfere with the process of oxidative phosphorylation . This process is crucial for the production of ATP, the main energy source for cells. By disrupting this process, these compounds can lead to cell death .
Pharmacokinetics
Related compounds such as 2-benzylpyrroles and 2-benzoylpyrroles are known to possess weak acidity and high lipophilicity, two characteristic properties for uncouplers of oxidative phosphorylation . These properties could potentially influence the bioavailability of 2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole.
Result of Action
Related compounds such as 2-benzylpyrroles and 2-benzoylpyrroles are known to cause cell death by uncoupling oxidative phosphorylation .
Action Environment
It is known that the efficacy of related compounds can vary depending on the substituents on the benzene ring .
properties
IUPAC Name |
5-benzyl-2,4-dimethyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-12-15-11-16(2)9-14(15)10-17(12)8-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPWPILRMFONAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN(CC2CN1CC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




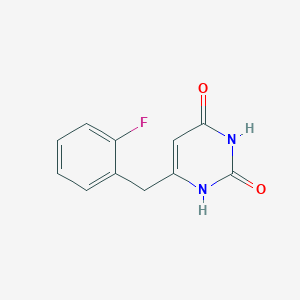
![(6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1491995.png)
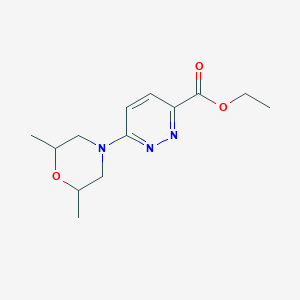

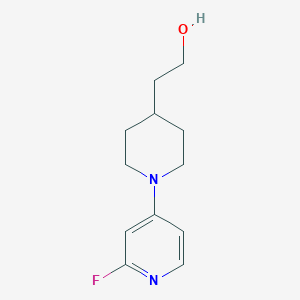
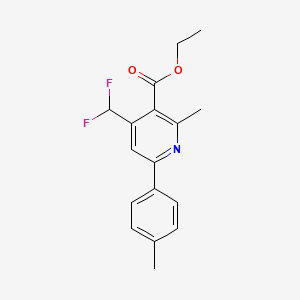
![1-(2-Azabicyclo[2.2.1]heptan-2-yl)-2-chlorobutan-1-one](/img/structure/B1492002.png)
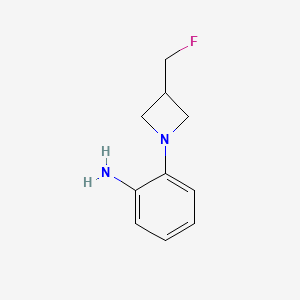

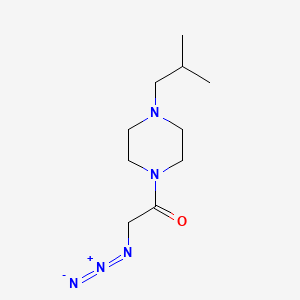
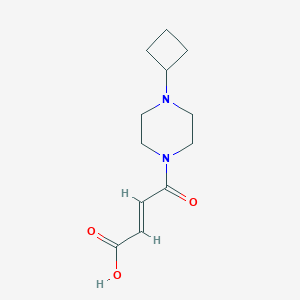
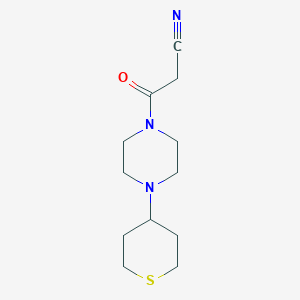
![4,4-difluorohexahydrocyclopenta[c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492011.png)